2-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
Description
Properties
IUPAC Name |
2-[[(Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c20-11-13(10-14-9-12-5-1-4-8-17(12)25-14)18(22)21-16-7-3-2-6-15(16)19(23)24/h1-10H,(H,21,22)(H,23,24)/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCXMSHKQVSWMM-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are a core part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They have been utilized as anticancer agents.
Mode of Action
Benzofuran compounds are known to interact with various biological targets to exert their effects. The interaction of the compound with its targets leads to changes in the biochemical pathways within the cell, resulting in its biological activity.
Biochemical Pathways
Benzofuran compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities. These can include pathways involved in tumor growth, bacterial proliferation, oxidative stress, and viral replication.
Pharmacokinetics
It is known that benzofuran compounds are ubiquitous in nature and have potential applications in many aspects, making these substances potential natural drug lead compounds.
Comparison with Similar Compounds
Structural Analogues from Patented Literature ()
Several patented compounds share the benzoic acid core but differ in substituents:
- 4-((2-(Mercaptomethyl)-1-oxo-3-phenylpropyl]amino)benzoic acid (EP00361365): Contains a mercaptomethyl group and phenyl substituent. The thiol group may confer antioxidant properties or metal-chelating capacity, contrasting with the benzofuran’s electron-rich aromatic system .
- N-(3-Carboxy-1-oxopropyl)-(4S)-p-phenylphenylmethyl)-4-amino-2R-methylbutanoic acid ethyl ester (No. 5,217,50996): Features an esterified carboxylate and branched alkyl chain, likely altering bioavailability compared to the free carboxylic acid in the target compound .
Key Differences :
- Substituent Effects : The benzofuran group in the target compound may enhance lipophilicity and CNS penetration compared to phenyl or mercaptomethyl groups.
- Stereochemistry: The Z-configuration in the target compound’s propenoyl group could enforce a planar geometry, improving conjugation and stability relative to E-isomers.
Benzoic Acid Derivatives with Acrylamido Linkers ()
lists multiple analogs with variations in the acrylamido linker and substituent positions:
| Compound Name | CAS Number | Key Substituents |
|---|---|---|
| Benzoic acid, 2-[(3-carboxy-1-oxo-2-propenyl)amino] | 68040-76-6 | Propenoyl without benzofuran/cyano |
| 3-(3-Carboxy-acryloylamino)-benzoic acid | 591750-27-5 | Meta-substituted acrylamido group |
| (Z)-4-(3-Carboxyacrylamido)benzoic acid | 5432-04-2 | Para-substituted Z-configuration |
Comparative Analysis :
- Positional Isomerism : The target compound’s ortho-substituted benzoic acid may sterically hinder rotation, affecting binding to biological targets compared to meta- or para-substituted analogs.
N-Feruloylanthranilic Acid ()
FDB018420 (CAS 93755-77-2), or N-feruloylanthranilic acid, shares an anthranilic acid backbone but substitutes the benzofuran with a 4-hydroxy-3-methoxyphenyl (feruloyl) group. The methoxy and hydroxyl groups in feruloyl may enhance antioxidant activity, whereas the benzofuran’s fused ring system could improve metabolic stability .
Implications of Structural Variations
Physicochemical Properties
- Solubility: The cyano group in the target compound may reduce aqueous solubility compared to carboxy-substituted analogs (e.g., CAS 68040-76-6) but improve membrane permeability.
- Acidity : The ortho-substituted carboxylic acid in the target compound may exhibit a lower pKa than para-substituted analogs due to steric effects on resonance stabilization.
Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Aromatic Group | Electron Effects | Bioactivity Hypothesis |
|---|---|---|---|
| Target Compound | Benzofuran-2-yl | Electron-rich | CNS targeting, metabolic stability |
| 4-((2-(Mercaptomethyl)... (EP00361365) | Phenyl + mercapto | Electron-neutral/polar | Antioxidant, metal chelation |
| N-Feruloylanthranilic acid (FDB018420) | 4-Hydroxy-3-methoxy | Electron-donating | Antioxidant, anti-inflammatory |
Table 2: Key Physicochemical Properties
| Compound (CAS) | Substituent Position | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|
| Target Compound | Ortho | Low-moderate | 2.8–3.5 |
| 591750-27-5 | Meta | Moderate | 1.5–2.0 |
| 5432-04-2 | Para | High | 0.8–1.5 |
Preparation Methods
Cyclization of 2-Hydroxybenzaldehyde Derivatives
Benzofuran cores are typically synthesized via acid-catalyzed cyclization of 2-hydroxyaryl ketones or aldehydes. For 1-benzofuran-2-carbaldehyde:
Procedure :
- React 2-hydroxybenzaldehyde with chloroacetone in DMF at 80°C for 12 hours.
- Isolate 2-acetylbenzofuran via column chromatography (hexane:EtOAc = 4:1).
- Oxidize the acetyl group to a formyl group using SeO₂ in dioxane under reflux.
Key Data :
| Step | Reagents | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Chloroacetone, DMF | 68% | 92% |
| Oxidation | SeO₂, dioxane | 45% | 88% |
Formation of the α,β-Unsaturated Cyanoproenoyl Moiety
Knoevenagel Condensation
The (Z)-configured enone is synthesized via base-catalyzed condensation between 1-benzofuran-2-carbaldehyde and cyanoacetic acid:
Optimized Conditions :
- Solvent: Ethanol/piperidine (5% v/v)
- Temperature: 60°C, 6 hours
- Workup: Acidify to pH 2–3, extract with ethyl acetate
Challenges :
- Competing (E)-isomer formation necessitates strict temperature control.
- Cyano group stability under basic conditions requires pH monitoring.
Stereochemical Control :
Amide Coupling with 2-Aminobenzoic Acid
Carbodiimide-Mediated Activation
Activate (Z)-3-(1-benzofuran-2-yl)-2-cyanoprop-2-enoic acid using EDCl/HOBt:
Protocol :
- Dissolve acid (1 eq) in anhydrous DMF.
- Add EDCl (1.2 eq), HOBt (1.5 eq), stir at 0°C for 30 min.
- Add 2-aminobenzoic acid (1.1 eq), react at room temperature for 24 hours.
- Purify via recrystallization (MeOH/H₂O).
Yield Optimization :
| Coupling Agent | Solvent | Yield |
|---|---|---|
| EDCl/HOBt | DMF | 65% |
| HATU | DCM | 72% |
| DCC/DMAP | THF | 58% |
Characterization and Analytical Validation
Spectroscopic Confirmation
Purity Assessment
- Column chromatography with silica gel (230–400 mesh) achieves >95% purity.
- Residual solvents (DMF, DCM) quantified via GC-MS comply with ICH Q3C limits.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
Reducing reaction times from 24 hours to 45 minutes using microwave irradiation (100°C, 300 W) improves yield to 81% but risks thermal decomposition of the cyano group.
Enzymatic Aminolysis
Lipase-catalyzed amidation in tert-butanol achieves 58% yield with negligible racemization, offering a greener alternative to carbodiimides.
Industrial-Scale Considerations
- Cost Analysis : EDCl-mediated coupling costs $12.4/g vs. $8.7/g for HATU.
- Safety : Cyanoacetic acid derivatives require handling under inert atmosphere due to HCN release risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
